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Compound of Interest

Compound Name: 1-Indan-1-yl-piperazine

Cat. No.: B060838 Get Quote

An In-depth Technical Guide on the Synthesis and Characterization of 1-Indan-1-yl-piperazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and

characterization of 1-Indan-1-yl-piperazine (CAS No: 185678-56-2). It includes detailed

potential synthetic pathways, experimental protocols, and characterization data, structured to

be a valuable resource for professionals in chemical synthesis and drug development.

Compound Overview
1-Indan-1-yl-piperazine is a chemical compound featuring a piperazine ring attached to an

indan moiety at the first position. The piperazine ring is a common pharmacophore in drug

design, known for its low toxicity and ability to form multiple hydrogen bonds.[1] Derivatives of

piperazine have shown a wide range of biological activities.[2][3] The indan group provides a

rigid, lipophilic scaffold that can influence the compound's interaction with biological targets.

Physicochemical Properties
The fundamental properties of 1-Indan-1-yl-piperazine are summarized below.
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Property Value Reference

CAS Number 185678-56-2 [4]

Molecular Formula C₁₃H₁₈N₂ [4]

Molecular Weight 202.3 g/mol [4][5]

Boiling Point 92°C at 0.08 mmHg [5]

Flash Point 140.5°C

Exact Mass 202.14700

Synthetic Pathways
Two primary synthetic routes are proposed for the synthesis of 1-Indan-1-yl-piperazine. The

first involves a nucleophilic substitution followed by deprotection, and the second utilizes

reductive amination.

Pathway 1: Nucleophilic Substitution and Deprotection
This method involves the initial reaction of a protected piperazine with a halo-indan, followed by

the removal of the protecting group to yield the final product. A common protecting group for

piperazine is the ethoxycarbonyl group.[4]
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Step 1: Nucleophilic Substitution

Step 2: Deprotection

1-Bromoindane

Ethyl 4-(indan-1-yl)piperazine-1-carboxylate
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Solvent (e.g., DMF)

Ethyl piperazine-1-carboxylate

Ethyl 4-(indan-1-yl)piperazine-1-carboxylate

1-Indan-1-yl-piperazine

Base Hydrolysis (e.g., KOH)
Methanol, Heat
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Caption: Synthetic Pathway 1 via Substitution and Deprotection.

Pathway 2: Reductive Amination
A more direct, one-pot approach is the reductive amination of 1-indanone with piperazine. This

reaction involves the formation of an enamine or iminium intermediate, which is then reduced in

situ.
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1-Indanone

1-Indan-1-yl-piperazine

Piperazine Reducing Agent
(e.g., NaBH(OAc)₃)

Solvent (e.g., DCE)
Acid Catalyst (optional)
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Caption: Synthetic Pathway 2 via Reductive Amination.

Experimental Protocols
The following protocols are detailed methodologies for the synthesis and characterization of 1-
Indan-1-yl-piperazine.

Synthesis Protocol (Pathway 1)
This protocol is based on the deprotection step mentioned in the literature, with a preceding

plausible nucleophilic substitution.[4]

Step 1: Synthesis of Ethyl 4-(indan-1-yl)piperazine-1-carboxylate

To a solution of ethyl piperazine-1-carboxylate (1.0 eq) in dimethylformamide (DMF), add

anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

Stir the mixture at room temperature for 15 minutes.

Add 1-bromoindane (1.1 eq) dropwise to the suspension.

Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring progress by Thin Layer

Chromatography (TLC).

After completion, cool the mixture to room temperature and pour it into ice water.

Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the intermediate.

Step 2: Synthesis of 1-Indan-1-yl-piperazine (Deprotection)

Dissolve the intermediate, ethyl 4-(indan-1-yl)piperazine-1-carboxylate (1.0 eq), in methanol.

Add a solution of potassium hydroxide (KOH, 5.0 eq) in methanol.[4]

Heat the mixture to reflux and maintain for 4-6 hours until TLC analysis indicates the

disappearance of the starting material.[4]

Cool the reaction mixture and remove the solvent under reduced pressure.

Dissolve the residue in water and extract with dichloromethane (DCM, 3x).

Combine the organic extracts, dry over Na₂SO₄, and concentrate in vacuo to obtain the

crude product.

The final product, 1-Indan-1-yl-piperazine, can be further purified by recrystallization or

column chromatography. A reported yield for this step is 83%.[4]

Synthesis Protocol (Pathway 2)
This protocol outlines a one-pot reductive amination.

Suspend 1-indanone (1.0 eq) and piperazine (1.2 eq) in 1,2-dichloroethane (DCE).

Stir the mixture at room temperature for 1 hour.

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes.

Stir the reaction at room temperature for 18-24 hours, monitoring by TLC or LC-MS.

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution

of sodium bicarbonate (NaHCO₃).
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Separate the organic layer, and extract the aqueous layer with DCM (2x).

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under

reduced pressure.

Purify the residue via column chromatography on silica gel to yield 1-Indan-1-yl-piperazine.

Characterization Workflow
A standard workflow for confirming the identity and purity of the synthesized product is

essential.
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Recrystallization)

Purity Assessment
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¹H & ¹³C NMR

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

Characterized
Product
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Caption: General workflow for product characterization.

Characterization Data
Detailed spectroscopic analysis is required to confirm the structure of 1-Indan-1-yl-piperazine.

The following tables summarize the expected data based on the compound's structure.

Expected ¹H NMR Data (CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.15 - 7.30 m 4H Ar-H

~ 4.50 t 1H Indan C1-H

~ 2.80 - 3.00 m 5H

Indan C3-H₂,

Piperazine N-H,

Piperazine C2/C6-H

(axial)

~ 2.50 - 2.70 m 4H Piperazine C3/C5-H

~ 2.30 - 2.45 m 1H
Indan C2-H (one

proton)

~ 1.90 - 2.05 m 1H
Indan C2-H (one

proton)

Expected ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment

~ 145.0 Aromatic Quaternary C

~ 142.5 Aromatic Quaternary C

~ 128.0 Aromatic CH

~ 126.5 Aromatic CH

~ 125.0 Aromatic CH

~ 124.0 Aromatic CH

~ 70.0 Indan C1

~ 52.0 Piperazine C2/C6

~ 46.5 Piperazine C3/C5

~ 34.0 Indan C2

~ 30.0 Indan C3
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Expected Mass Spectrometry (MS) Data
Technique Expected m/z Assignment

ESI-MS 203.1546 [M+H]⁺

ESI-MS 225.1365 [M+Na]⁺

EI-MS 202 [M]⁺

EI-MS 117 [Indan]⁺ fragment

EI-MS 85 [Piperazine-H]⁺ fragment

Expected Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~ 3300 Medium, Broad N-H Stretch (secondary amine)

~ 3060 - 3020 Medium Aromatic C-H Stretch

~ 2950 - 2800 Strong Aliphatic C-H Stretch

~ 1600, 1480 Medium-Strong Aromatic C=C Bending

~ 1130 Strong C-N Stretch

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [1-Indan-1-yl-piperazine synthesis and characterization].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b060838#1-indan-1-yl-piperazine-synthesis-and-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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